ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate
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Overview
Description
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropyridinyl group, a trifluoroethyl group, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate typically involves a multi-step process. One common method starts with the preparation of the chloropyridinyl intermediate, which is then reacted with an appropriate trifluoroethylamine derivative under controlled conditions to form the enamido linkage. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in new derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The chloropyridinyl group can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The enamido linkage plays a role in stabilizing the compound’s structure and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-chloropyridin-4-yl)acetate: A simpler analog lacking the trifluoroethyl and enamido groups.
2-Chloropyridine: A basic building block used in the synthesis of more complex derivatives.
Trifluoroethylamine: A component used in the synthesis of various trifluoroethyl-containing compounds.
Uniqueness
Ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the enamido linkage provides structural rigidity and reactivity. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBZYVZGZGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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